Cas no 50627-49-1 (3-Amino-5-methylpyrazine-2-carboxamide)
3-Amino-5-methylpyrazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-methylpyrazine-2-carboxamide
- DB-331082
- 50627-49-1
- SCHEMBL18779089
- DTXSID70856192
-
- Inchi: 1S/C6H8N4O/c1-3-2-9-4(6(8)11)5(7)10-3/h2H,1H3,(H2,7,10)(H2,8,11)
- InChI Key: TYHFPGXAWPRYPR-UHFFFAOYSA-N
- SMILES: O=C(C1C(N)=NC(C)=CN=1)N
Computed Properties
- Exact Mass: 152.06981089g/mol
- Monoisotopic Mass: 152.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 94.9Ų
3-Amino-5-methylpyrazine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168241-1g |
3-amino-5-methylpyrazine-2-carboxamide |
50627-49-1 | 95% | 1g |
$430 | 2021-08-05 | |
| Alichem | A099002269-5g |
3-Amino-5-methylpyrazine-2-carboxamide |
50627-49-1 | 95% | 5g |
$1800.36 | 2023-09-01 | |
| Alichem | A099002269-10g |
3-Amino-5-methylpyrazine-2-carboxamide |
50627-49-1 | 95% | 10g |
$2519.64 | 2023-09-01 | |
| Alichem | A099002269-25g |
3-Amino-5-methylpyrazine-2-carboxamide |
50627-49-1 | 95% | 25g |
$4306.44 | 2023-09-01 | |
| Chemenu | CM168241-1g |
3-amino-5-methylpyrazine-2-carboxamide |
50627-49-1 | 95% | 1g |
$559 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736968-1g |
3-Amino-5-methylpyrazine-2-carboxamide |
50627-49-1 | 98% | 1g |
¥3556.00 | 2024-05-11 | |
| Crysdot LLC | CD11114261-1g |
3-Amino-5-methylpyrazine-2-carboxamide |
50627-49-1 | 95+% | 1g |
$455 | 2024-07-17 |
3-Amino-5-methylpyrazine-2-carboxamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3-Amino-5-methylpyrazine-2-carboxamide
Comprehensive Guide to 3-Amino-5-methylpyrazine-2-carboxamide (CAS No. 50627-49-1): Properties, Applications, and Market Insights
3-Amino-5-methylpyrazine-2-carboxamide (CAS No. 50627-49-1) is a specialized heterocyclic compound with significant relevance in pharmaceutical and agrochemical research. This pyrazine derivative has garnered attention due to its unique structural features, which make it a valuable intermediate in the synthesis of bioactive molecules. With the increasing demand for novel drug candidates and sustainable agricultural solutions, understanding this compound's properties and applications has become crucial for researchers and industry professionals.
The molecular structure of 3-Amino-5-methylpyrazine-2-carboxamide combines a pyrazine ring with both amino and carboxamide functional groups, creating a versatile scaffold for further chemical modifications. Recent studies highlight its potential as a building block for kinase inhibitors, a class of compounds that has seen explosive growth in cancer therapeutics. The presence of the methyl group at the 5-position enhances the compound's stability while maintaining its reactivity for subsequent transformations.
In pharmaceutical applications, 50627-49-1 serves as a key intermediate for developing small molecule drugs targeting various diseases. Its structural similarity to purine bases makes it particularly interesting for designing nucleoside analogs, which are widely used in antiviral and anticancer therapies. The compound's hydrogen bonding capacity, facilitated by both the amino and carboxamide groups, allows for specific interactions with biological targets, a feature highly sought after in modern drug discovery.
The agrochemical industry has also shown growing interest in 3-Amino-5-methylpyrazine-2-carboxamide derivatives. Researchers are exploring its potential as a precursor for developing new crop protection agents with improved efficacy and environmental profiles. The compound's ability to form stable complexes with metal ions opens possibilities for creating novel fungicides and bactericides that address current challenges in sustainable agriculture.
From a synthetic chemistry perspective, 50627-49-1 offers multiple sites for functionalization, making it a versatile starting material. The amino group can undergo acylation or alkylation reactions, while the carboxamide moiety can participate in condensation or dehydration processes. This flexibility has led to its increasing use in combinatorial chemistry and high-throughput screening platforms, where diverse molecular libraries are required for drug discovery programs.
Market analysis indicates steady growth in demand for 3-Amino-5-methylpyrazine-2-carboxamide, particularly from pharmaceutical companies engaged in targeted therapy development. The compound's relatively simple synthesis route and commercial availability have contributed to its adoption across research institutions and industrial laboratories. Recent patent filings suggest expanding applications in personalized medicine approaches, where tailored small molecules play a crucial role in treatment strategies.
Quality control of 50627-49-1 typically involves advanced analytical techniques such as HPLC and mass spectrometry to ensure purity and consistency. The compound's stability profile allows for long-term storage under appropriate conditions, making it convenient for research and manufacturing purposes. Suppliers often provide detailed spectroscopic data (including 1H NMR and 13C NMR spectra) to facilitate its identification and characterization in various applications.
Environmental and safety considerations for 3-Amino-5-methylpyrazine-2-carboxamide follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment should be used when handling the compound in powder form. Its water solubility and biodegradability profile make it relatively environmentally friendly compared to many synthetic intermediates, aligning with the growing emphasis on green chemistry principles in chemical manufacturing.
Future research directions for 50627-49-1 include exploring its potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. The compound's ability to serve as a linker between different molecular entities could prove valuable in creating innovative therapeutic agents. Additionally, its application in material science, particularly in the development of functionalized polymers and coatings, represents an emerging area of investigation that may expand its commercial significance.
For researchers sourcing 3-Amino-5-methylpyrazine-2-carboxamide, it's essential to verify the supplier's certificates of analysis and ensure compliance with relevant regulatory standards. The compound is available in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing trends show moderate fluctuations based on raw material availability and production scale, with bulk purchases typically offering significant cost advantages for industrial users.
In conclusion, 50627-49-1 represents a valuable chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic versatility continue to attract research interest, particularly in the development of next-generation therapeutics and agricultural chemicals. As the demand for specialized heterocyclic compounds grows, 3-Amino-5-methylpyrazine-2-carboxamide is poised to maintain its relevance in both academic and industrial settings, contributing to advancements in life sciences and material innovation.
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